molecular formula C18H11N3OS B2925306 2-[(4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetonitrile CAS No. 866144-49-2

2-[(4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetonitrile

Cat. No. B2925306
CAS RN: 866144-49-2
M. Wt: 317.37
InChI Key: BQIZTIDLRSDNAD-UHFFFAOYSA-N
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Description

The compound “2-[(4-Naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetonitrile” is a complex organic molecule. It contains a naphthofuran ring, which is a bicyclic heterocyclic structure that results from the fusion of a twelve-membered naphthalene ring to a five-membered furan ring . This class of heterocycles exhibits a wide spectrum of significant biological activity, including antibacterial, antimicrobial, anthelmintic, analgesic, and oestrogenic properties .


Synthesis Analysis

A simple and efficient method for the synthesis of 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives via a one-pot three-component reaction of Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N) has been reported . This protocol avoids the use of expensive catalysts, chromatographic separation, and provides a wide range of novel naphtho[2,1-b]furans in excellent yields .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 350.4 . The IUPAC name is methyl [(4-naphtho[2,1-b]furan-2-yl-2-pyrimidinyl)sulfanyl]acetate . The InChI code is 1S/C19H14N2O3S/c1-23-18(22)11-25-19-20-9-8-15(21-19)17-10-14-13-5-3-2-4-12(13)6-7-16(14)24-17/h2-10H,11H2,1H3 .


Chemical Reactions Analysis

The synthesis of this compound involves a one-pot, three-component reaction between Meldrum’s acid, arylglyoxals, and β-naphthol . The reaction conditions are mild, and the protocol avoids the use of expensive catalysts and chromatographic separation .

It has a molecular weight of 350.4 . The InChI code is 1S/C19H14N2O3S/c1-23-18(22)11-25-19-20-9-8-15(21-19)17-10-14-13-5-3-2-4-12(13)6-7-16(14)24-17/h2-10H,11H2,1H3 .

Safety and Hazards

The safety information available indicates that the compound has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for this compound could involve further studies focusing on the improvement of the pharmacokinetic properties . Additionally, the development of novel synthetic methods for the direct preparation of dibenzo[b,d]furans from readily accessible materials is very important .

properties

IUPAC Name

2-(4-benzo[e][1]benzofuran-2-ylpyrimidin-2-yl)sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3OS/c19-8-10-23-18-20-9-7-15(21-18)17-11-14-13-4-2-1-3-12(13)5-6-16(14)22-17/h1-7,9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIZTIDLRSDNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C4=NC(=NC=C4)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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